Prednisolone 21-Ethylcarbonate
Overview
Description
Prednisolone 21-Ethylcarbonate, also known as this compound, is a useful research compound. Its molecular formula is C24H32O7 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Prednisolone inhibits human leukocyte mitosis in vitro, impacting the conversion of circulating leukocytes to a state capable of mitosis (Nowell, 1961).
Its metabolites serve as biomarkers for detecting illicit treatment in meat-producing animals, aiding in controlling its use (Leporati et al., 2013).
A related compound, Prednisolone-17-ethylcarbonate-21-propionate, demonstrates topical anti-inflammatory activity comparable to desoximetasone but with weaker systemic effects (Alpermann et al., 1982).
Prednisolone treatment can prevent T/NKT cell hepatitis but may exacerbate hepatotoxin-induced liver injury in mice (Kwon et al., 2014).
Dosing prednisolone at specific times can improve clinical outcomes and reduce side effects, highlighting the potential for chronotherapy (Xu et al., 2008).
Prednicarbate, a derivative, is metabolized by epidermal cells during skin penetration, with less potent metabolites in the dermis, which may explain its benefit/risk ratio in atopic dermatitis treatment (Gysler et al., 1997).
In zebrafish, prednisolone exposure leads to decreased autonomic activity and increased dopamine and serotonin secretion, affecting mood and physiology (Xin et al., 2020).
Prednicarbate, a non-halogenated topical anti-inflammatory derivative, offers a balance of topical/systemic anti-inflammatory activity (Stache et al., 1985).
However, prednicarbate can cause contact allergy, potentially due to increased lipophilicity and percutaneous penetration (Stingeni & Lisi, 1999).
Schering Corporation's steroid research, including prednisone, prednisolone, and betamethasone, has significantly impacted human and animal medical practice (Herzog & Oliveto, 1992).
Mechanism of Action
Target of Action
Prednisolone 21-Ethylcarbonate is a glucocorticoid, similar to cortisol . Its primary targets are glucocorticoid receptors in the cytoplasm of target cells . These receptors play a crucial role in the regulation of the immune response and inflammation .
Mode of Action
This compound interacts with its targets by binding to the glucocorticoid receptors. This binding results in changes in the transcription and protein synthesis of the target cells, leading to anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .
Biochemical Pathways
This compound affects several biochemical pathways. It is metabolized to prednisone, which is then further metabolized to various compounds, including 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione (M-XVII), 20α-dihydro-prednisone (M-V), 6βhydroxy-prednisone (M-XII), 6α-hydroxy-prednisone (M-XIII), or 20β-dihydro-prednisone (M-IV) . These metabolites can have various downstream effects on the body’s biochemistry.
Pharmacokinetics
The pharmacokinetics of this compound are complex. Prednisolone is the active drug moiety, while prednisone is both a pro-drug and inactive metabolite of prednisolone . The compound exhibits concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration . Dose dependency disappears when free (unbound) prednisolone is measured .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its wide range of indications. It is used to treat endocrine, rheumatic, and hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, and gastrointestinal diseases; allergic and edematous states; and other conditions like tuberculous meningitis . Its anti-inflammatory and immunosuppressive effects are particularly notable .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been observed that a considerable amount of penetrating this compound is hydrolyzed by viable keratinocytes to prednisolone 17-ethylcarbonate (P17EC), which permeates the skin very rapidly . . This suggests that the skin environment can significantly influence the action and stability of the compound.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Prednisolone 21-Ethylcarbonate interacts with various biomolecules in the body. It is a glucocorticoid similar to cortisol and is used for its anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects . The nature of these interactions involves binding to the glucocorticoid receptor, mediating changes in gene expression that lead to multiple downstream effects .
Cellular Effects
This compound influences cell function in several ways. It has been found to have anti-inflammatory effects on keratinocytes, suppressing the synthesis of certain cytokines . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the glucocorticoid receptor, leading to changes in gene expression . This can result in enzyme inhibition or activation, and changes in gene expression, exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes over time. It is hydrolyzed by viable keratinocytes to prednisolone 17-ethylcarbonate (P17EC), which nonenzymatically transforms to this compound (P21EC) and subsequently to prednisolone .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways where it is hydrolyzed by viable keratinocytes to prednisolone 17-ethylcarbonate (P17EC), which nonenzymatically transforms to this compound (P21EC) and subsequently to prednisolone .
Transport and Distribution
It is known that glucocorticoids like prednisolone can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that glucocorticoids like prednisolone can localize in various subcellular compartments .
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ethyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O7/c1-4-30-21(28)31-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)20(16)18(26)12-23(17,24)3/h7,9,11,16-18,20,26,29H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,20+,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSQFFNCFBOGLN-ZJUZSDNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2205-88-1 | |
Record name | Prednisolone 21-ethylcarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002205881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PREDNISOLONE 21-ETHYLCARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AZW35L4BF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Prednisolone 21-ethylcarbonate compare to its parent compound, Prednisolone, in terms of receptor binding affinity?
A: this compound exhibits a significantly lower binding affinity for the glucocorticoid receptor compared to Prednisolone. This difference arises from the esterification at the 21-position, which is known to decrease receptor affinity. [] Conversely, esterification at the 17-position, as seen in Prednisolone 17-ethylcarbonate, leads to a tenfold increase in receptor affinity. [] This highlights the importance of esterification position in modulating the pharmacological activity of glucocorticoids.
Q2: What are the key metabolic pathways of this compound in the skin?
A: this compound undergoes rapid enzymatic hydrolysis in the skin, primarily by cutaneous esterases. [] The initial step involves the cleavage of the 21-ester bond, yielding Prednisolone 17-ethylcarbonate as the primary metabolite. [] This metabolite can further undergo non-enzymatic acyl migration to form this compound, which is subsequently hydrolyzed to Prednisolone. [] Ultimately, Prednisolone, the active glucocorticoid, is formed through this metabolic cascade.
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